3'-O-Benzyl-(1R)-hydroxy Tapentadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Benzyl-(1R)-hydroxy Tapentadol: is a synthetic derivative of Tapentadol, a well-known analgesic. This compound is characterized by the presence of a benzyl group attached to the oxygen atom at the 3’ position and a hydroxyl group at the 1R position. The modifications in its structure are designed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Benzyl-(1R)-hydroxy Tapentadol typically involves multiple steps, starting from Tapentadol. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of Tapentadol are protected using suitable protecting groups to prevent unwanted reactions.
Benzylation: The protected Tapentadol is then subjected to benzylation, where a benzyl group is introduced at the 3’ position using benzyl chloride in the presence of a base like sodium hydride.
Deprotection: The protecting groups are removed to yield the final product, 3’-O-Benzyl-(1R)-hydroxy Tapentadol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used for the protection, benzylation, and deprotection steps.
Purification: The product is purified using techniques like crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 3’-O-Benzyl-(1R)-hydroxy Tapentadol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone form can be reduced back to the hydroxyl form using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Ketone derivative of 3’-O-Benzyl-(1R)-hydroxy Tapentadol.
Reduction: Original hydroxyl compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology:
Biological Studies: Investigated for its interactions with biological targets, including receptors and enzymes.
Medicine:
Analgesic Research: Studied for its potential as a pain-relieving agent with improved efficacy and reduced side effects compared to Tapentadol.
Industry:
Pharmaceutical Development: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Molecular Targets and Pathways: 3’-O-Benzyl-(1R)-hydroxy Tapentadol exerts its effects by interacting with opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. Additionally, it inhibits the reuptake of norepinephrine, contributing to its pain-relieving properties.
Comparison with Similar Compounds
Tapentadol: The parent compound, known for its dual mechanism of action as an opioid receptor agonist and norepinephrine reuptake inhibitor.
Oxycodone: Another opioid analgesic with a similar mechanism of action but different chemical structure.
Tramadol: An analgesic with both opioid receptor agonist activity and serotonin-norepinephrine reuptake inhibition.
Uniqueness: 3’-O-Benzyl-(1R)-hydroxy Tapentadol is unique due to its structural modifications, which aim to enhance its pharmacological profile. The presence of the benzyl group and the specific hydroxyl configuration may contribute to improved efficacy and reduced side effects compared to similar compounds.
Properties
IUPAC Name |
1-(dimethylamino)-2-methyl-3-(3-phenylmethoxyphenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-5-21(23,17(2)15-22(3)4)19-12-9-13-20(14-19)24-16-18-10-7-6-8-11-18/h6-14,17,23H,5,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTDRZBEHCAVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)(C(C)CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.